tert-Butyl ethyl sulfide
Overview
Description
tert-Butyl ethyl sulfide: is an organosulfur compound with the chemical formula C6H14S . It is a colorless liquid with a strong sulfurous odor and is widely used in organic synthesis . The compound consists of a tert-butyl group and an ethyl group bonded to a sulfur atom, making it a thioether.
Mechanism of Action
Target of Action
Tert-Butyl ethyl sulfide is a type of organosulfur compound Organosulfur compounds are known to interact with various biological molecules due to their unique reactivity patterns .
Mode of Action
It’s known that organosulfur compounds like this compound can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) interacts with a positively charged or polar part of another molecule, leading to a series of changes in the molecular structure .
Biochemical Pathways
Organosulfur compounds, including those with a tert-butyl group, are known to be involved in various chemical transformations and have implications in biosynthetic and biodegradation pathways .
Result of Action
Organosulfur compounds can have various effects at the molecular and cellular levels, depending on their specific structures and the biological systems in which they are present .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, pH, and the specific biological system in which the compound is present can all affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl ethyl sulfide can be synthesized through various methods. One common method involves the reaction of tert-butyl chloride with sodium ethyl sulfide. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the main product .
Industrial Production Methods: Industrial production of this compound often involves the reaction of isobutylene with hydrogen sulfide over a clay (silica alumina) catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides and amines are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted thioethers.
Scientific Research Applications
tert-Butyl ethyl sulfide has several applications in scientific research:
Comparison with Similar Compounds
- tert-Butyl methyl sulfide
- tert-Butyl propyl sulfide
- Ethyl methyl sulfide
Comparison: tert-Butyl ethyl sulfide is unique due to its specific combination of tert-butyl and ethyl groups bonded to a sulfur atom. This structure imparts distinct chemical properties, such as its reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-ethylsulfanyl-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-5-7-6(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJUDUMQICJSFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162219 | |
Record name | Propane, 2-(ethylthio)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14290-92-7 | |
Record name | tert-Butyl ethyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl tert-butyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, 2-(ethylthio)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl ethyl sulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU6AUX4BBP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is tert-Butyl ethyl sulfide formed during the production of MTBE?
A1: this compound is a newly formed sulfur compound found in methyl tert-butyl ether (MTBE). It is generated through a thioetherification reaction where thiols react with butenes present during the MTBE production process. [] Specifically, it is formed by the reaction of ethanethiol with isobutylene. []
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